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Compound of Interest

Compound Name: 2-Methoxy-[1,1'-biphenyl]-4-amine

Cat. No.: B1584424

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Methoxy-[1,1'-
biphenyl]-4-amine

Introduction

2-Methoxy-[1,1'-biphenyl]-4-amine, also known by synonyms such as 3-Methoxy-4-
phenylaniline, is a substituted biphenyl derivative with the CAS Number 56970-24-2.[1][2] The
biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous
therapeutic agents. The biological activity of these molecules is intrinsically linked to their three-
dimensional shape, which is dictated by the rotational freedom around the C-C single bond
connecting the two phenyl rings.

This guide provides a detailed analysis of the molecular structure and conformational
preferences of 2-Methoxy-[1,1'-biphenyl]-4-amine. We will explore the critical interplay
between electronic and steric effects imposed by the methoxy and amine substituents and
discuss the modern experimental and computational methodologies used to elucidate these
structural features. Understanding the conformation of this molecule is paramount for
researchers in drug development, as it directly influences molecular recognition, binding affinity
to biological targets, and overall physicochemical properties. The methoxy group, in particular,
is a prevalent substituent in approved drugs, valued for its ability to influence ligand-target
binding, physicochemical properties, and metabolic parameters.[3]

Molecular Identity and Physicochemical Properties
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The fundamental properties of 2-Methoxy-[1,1'-biphenyl]-4-amine are summarized below.
These identifiers and computed properties provide a foundational dataset for experimental
design and computational modeling.

Property Value Source
IUPAC Name 3-methoxy-4-phenylaniline PubChem[1]
CAS Number 56970-24-2 Chemical-Suppliers[2]
Molecular Formula C13H13NO PubChem[1]
Molecular Weight 199.25 g/mol PubChem[1][4]
_ COC1=C(C=CC(=C1)N)C2=C _ .
Canonical SMILES Chemical-Suppliers[2]
C=CcC=C2
HARIVKURFQYWBH-
InChiKey PubChem[1]
UHFFFAOYSA-N
Predicted Density ~1.1 g/cm?3 Chemical-Suppliers[2]
Predicted Melting Point 109.67 °C Chemical-Suppliers[2]
Predicted Boiling Point ~316.4 °C at 760 mmHg Chemical-Suppliers[2]

Core Molecular Structure

The structure of 2-Methoxy-[1,1'-biphenyl]-4-amine is characterized by two phenyl rings
linked by a C1-C1' single bond. One ring is unsubstituted, while the other bears a methoxy (-
OCHs) group at the C2 position and an amine (-NHz) group at the C4 position.

o The Biphenyl Core and the Dihedral Angle: The most significant structural variable in
biphenyl systems is the torsional or dihedral angle () between the planes of the two
aromatic rings.[5][6] This angle is the result of a delicate balance between two opposing
forces:

o Tt-Conjugation: A planar conformation (¢ = 0°) allows for maximum overlap of the Tt-
orbitals between the two rings, leading to electronic stabilization.
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o Steric Hindrance: Repulsion between the atoms or groups at the ortho positions (C2, C6,
C2', C6") destabilizes the planar conformation, favoring a twisted or non-planar
arrangement.

For unsubstituted biphenyl, the conformation varies depending on the physical state. It is
forced into a planar arrangement in the crystalline solid state due to packing forces, but exists
in a twisted conformation in the gas phase (y = 44.4°) and in solution (Y = 32°).[7][8][9]

o Influence of Substituents:

o 2-Methoxy Group: The presence of a methoxy group at the C2 (ortho) position is the
dominant factor controlling the conformation of 2-Methoxy-[1,1'-biphenyl]-4-amine.
Steric repulsion between the ortho-methoxy group and the ortho-hydrogen on the adjacent
ring forces the molecule into a highly twisted conformation. It is well-established that
increased ortho substitution leads to a larger inter-ring angle.[10] For many ortho-
substituted biphenyls, the dihedral angle increases significantly, often to values greater
than 60° and approaching 90°.[11]

o 4-Amine Group: The amine group at the C4 (para) position has a negligible direct steric
influence on the dihedral angle. Its primary role is electronic, acting as an electron-
donating group that modulates the electron density of the substituted ring. This can
influence the molecule's potential as a hydrogen bond donor and its overall polarity.

Based on the principles governing substituted biphenyls, the minimum energy conformation of
2-Methoxy-[1,1'-biphenyl]-4-amine is predicted to be distinctly non-planar, with a large
dihedral angle dictated by the steric demands of the 2-methoxy group.

Methodologies for Conformational Analysis

Determining the precise three-dimensional structure and conformational dynamics of a
molecule requires a combination of experimental techniques and computational modeling.
Each approach provides unique, complementary insights.

Experimental Determination
1. Single-Crystal X-ray Diffraction
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This is the gold standard for unambiguously determining the molecular structure in the solid
state. It provides precise atomic coordinates, from which bond lengths, bond angles, and the
crucial inter-ring dihedral angle can be calculated.

Workflow: Single-Crystal X-ray Diffraction

Experimental Protocol
. . X-ray Data Collection Structure Solution . Structural Analysis
G:rystal GrowtrD—>[Crystal e MountlngD—»[ (Diffractometer) (Phase Problem)j—>[s'[r'“lc'[ure RefmemenHBond Lengths, Angles, TorsionD

Click to download full resolution via product page

Figure 1: A generalized workflow for determining molecular structure using single-crystal X-ray
diffraction.

Protocol Causality:

o Crystal Growth: High-quality, single crystals are a prerequisite. The slow evaporation of a
saturated solution is a common method. The choice of solvent is critical and is often
determined empirically to yield crystals suitable for diffraction.

o Data Collection: The crystal is irradiated with monochromatic X-rays, and the diffraction
pattern is recorded. The quality of this data is paramount for a successful structure solution.

o Structure Solution and Refinement: Computational methods are used to solve the "phase
problem” and generate an initial electron density map. This model is then refined against the
experimental data to yield the final, precise atomic positions. The resulting structure provides
a static snapshot of the molecule's conformation as it exists within the crystal lattice.[12]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure and conformation in solution,
which is often more biologically relevant than the solid-state structure.
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e 'H and 3C NMR: These techniques confirm the molecular connectivity and chemical
environment of the atoms.

e 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is
particularly powerful for conformational analysis. It detects through-space correlations
between protons that are close to each other (< 5 A), regardless of whether they are
connected by bonds. A strong NOE signal between the ortho-protons of the unsubstituted
ring and the methoxy protons would provide direct evidence of a twisted conformation and
could be used to estimate the dihedral angle. The combination of NMR data with
computational modeling is a robust approach for defining conformational preferences in
solution.[13][14]

Computational Chemistry Analysis

Computational methods are indispensable for exploring the full conformational landscape of a
molecule and understanding the energetics of rotation around the biphenyl bond.

1. Conformational Energy Profile (CEP) Calculation

This method, often employing Density Functional Theory (DFT) or other ab initio techniques,
calculates the molecule's potential energy as the dihedral angle is systematically varied.[7]

Workflow: Conformational Energy Profile Calculation
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Figure 2: Conceptual workflow for generating a conformational energy profile to identify stable
conformers.

Protocol Causality:
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» Constrained Optimization: The dihedral angle of interest is fixed at a series of values (e.qg.,
every 10-15° from 0° to 180°). At each step, the rest of the molecule's geometry is allowed to
relax to its lowest energy state for that specific constraint. This process reveals the energetic
penalty associated with non-ideal conformations.

« |dentifying Minima and Barriers: The resulting plot of energy versus dihedral angle shows
low-energy valleys, corresponding to stable or metastable conformers, and high-energy
peaks, which represent the rotational energy barriers between them. The lowest point on this
curve corresponds to the molecule's most preferred conformation.[7] For 2,2'-disubstituted
biphenyls, this profile often reveals a single energy minimum at a large dihedral angle.[15]

Implications for Drug Discovery and Development

The defined, non-planar conformation of 2-Methoxy-[1,1'-biphenyl]-4-amine has significant
implications for its use as a drug scaffold or intermediate.

o Structure-Activity Relationship (SAR): The rigidified 3D structure reduces the number of
accessible conformations. This pre-organization can lead to higher binding affinity for a
target protein, as less conformational entropy is lost upon binding. The specific dihedral
angle orients the substituents in a precise spatial arrangement, which is critical for
interactions (e.g., hydrogen bonds, hydrophobic contacts) within a binding pocket.

o Physicochemical Properties: The methoxy group is a versatile modulator of properties. It can
act as a hydrogen bond acceptor and, by masking a hydroxyl group, it can increase
metabolic stability and improve membrane permeability.[3]

o Synthetic Utility: As a primary amine, the molecule serves as a valuable building block. The
amine group can be readily functionalized to build more complex molecules, while the
biphenyl core provides a rigid scaffold to position these new functional groups in 3D space.
The molecule is noted as an intermediate in the synthesis of dyes, fluorescent agents, and
other pharmaceutical intermediates.[16]

Conclusion

The molecular architecture of 2-Methoxy-[1,1'-biphenyl]-4-amine is dominated by the steric
influence of the ortho-methoxy group, which enforces a significantly twisted, non-planar
conformation. This structural rigidity is a key feature that can be exploited in rational drug
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design, providing a stable scaffold for the precise positioning of pharmacophoric elements. A
comprehensive understanding of this conformation, achieved through a synergistic application
of X-ray diffraction, advanced NMR spectroscopy, and computational modeling, is essential for
unlocking the full potential of this and related biphenyl scaffolds in the development of novel
therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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